Sozoiodolic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

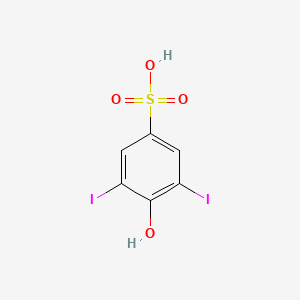

Sozojodolsäure, auch bekannt als 4-Hydroxy-3,5-Diiodbenzolsulfonsäure, ist eine organische Schwefelverbindung mit der Summenformel C6H4I2O4S. Sie zeichnet sich durch das Vorhandensein von zwei Jodatomen und einer Sulfonsäuregruppe aus, die an einen Benzolring gebunden sind. Diese Verbindung ist bekannt für ihre diagnostischen Anwendungen, insbesondere in röntgendichten Medien für die retrograde Pyelographie .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Sozojodolsäure kann durch Iodierung von Kalium-p-phenolsulfonsäure mit Iodmonochlorid (ICl) oder einer Kombination aus Kaliumiodid (KI) und Kaliumiodat (KIO3) synthetisiert werden . Die Reaktion beinhaltet typischerweise die folgenden Schritte:

- Kalium-p-phenolsulfonsäure in Wasser lösen.

- Iodmonochlorid oder eine Mischung aus Kaliumiodid und Kaliumiodat zu der Lösung geben.

- Die Mischung bei Raumtemperatur rühren, bis die Reaktion abgeschlossen ist.

- Das Produkt durch Filtration und Umkristallisation isolieren.

Industrielle Produktionsmethoden: Die industrielle Produktion von Sozojodolsäure folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von kontinuierlichen Reaktoren und automatisierten Systemen trägt zur Aufrechterhaltung konstanter Reaktionsbedingungen und effizienter Produktion bei .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sozojodolsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um Verbindungen mit höherem Oxidationszustand zu bilden.

Reduktion: Reduktionsreaktionen können sie in Verbindungen mit niedrigerem Oxidationszustand umwandeln.

Substitution: Die Jodatome in Sozojodolsäure können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Halogenaustauschreaktionen können mit Reagenzien wie Natriumiodid (NaI) in Aceton durchgeführt werden.

Wichtige gebildete Produkte:

- Die Oxidation von Sozojodolsäure kann zur Bildung von iodierten Benzolsulfonsäuren führen.

- Reduktionsreaktionen können Hydroxybenzolsulfonsäuren ergeben.

- Substitutionsreaktionen können verschiedene Derivate produzieren, abhängig vom eingeführten Substituenten .

Wissenschaftliche Forschungsanwendungen

Sozojodolsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Sie wird als Reagenz in der organischen Synthese und als Vorläufer für die Herstellung anderer iodierter Verbindungen verwendet.

Biologie: Ihre Derivate werden in biochemischen Assays und als diagnostische Mittel eingesetzt.

Medizin: Sozojodolsäure und ihre Derivate werden in röntgendichten Medien für bildgebende Verfahren wie die retrograde Pyelographie eingesetzt.

Industrie: Sie wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Sozojodolsäure beinhaltet die Wechselwirkung mit molekularen Zielstrukturen durch ihre Jod- und Sulfonsäuregruppen. Die Jodatome erleichtern die Bildung röntgendichter Komplexe, wodurch sie in der diagnostischen Bildgebung nützlich sind. Die Sulfonsäuregruppe verbessert ihre Löslichkeit in Wasser und anderen Lösungsmitteln, was ihre Anwendung in verschiedenen chemischen Reaktionen unterstützt .

Wirkmechanismus

The mechanism of action of sozoiodolic acid involves its interaction with molecular targets through its iodine and sulfonic acid groups. The iodine atoms facilitate the formation of radiopaque complexes, making it useful in diagnostic imaging. The sulfonic acid group enhances its solubility in water and other solvents, aiding in its application in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Sozojodolsäure kann mit anderen iodierten Benzolsulfonsäuren verglichen werden, wie zum Beispiel:

4-Hydroxy-3,5-Diiodbenzolsulfonsäure: Ähnlich in der Struktur, kann sich jedoch in der Position der funktionellen Gruppen unterscheiden.

2,6-Diiodphenol-4-sulfonsäure: Eine weitere iodierte Benzolsulfonsäure mit unterschiedlichen Jodpositionen.

Einzigartigkeit: Sozojodolsäure ist einzigartig aufgrund ihrer spezifischen Jod- und Sulfonsäuregruppenpositionen, die ihr besondere chemische Eigenschaften und Reaktivität verleihen. Ihre hohe Löslichkeit und Fähigkeit, röntgendichte Komplexe zu bilden, machen sie besonders wertvoll in diagnostischen Anwendungen .

Biologische Aktivität

Overview of Sozoiodolic Acid

This compound is a derivative of iodinated compounds that has been studied for its various biological activities, particularly in the fields of pharmacology and biochemistry. Its structure and properties suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth and biofilm formation.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Inhibition by 70% |

| Escherichia coli | 64 µg/mL | Inhibition by 60% |

| Pseudomonas aeruginosa | 16 µg/mL | Inhibition by 80% |

2. Antioxidant Properties

This compound has been evaluated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models.

Case Study: Oxidative Stress Reduction

In a study involving human fibroblast cells, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels, demonstrating its potential as an antioxidant agent. The reduction was quantified using DCFH-DA assay, showing a decrease of approximately 45% compared to untreated controls.

3. Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research has indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Table 2: Anti-inflammatory Activity of this compound

| Cytokine | Concentration (µg/mL) | Expression Level (pg/mL) |

|---|---|---|

| TNF-α | 10 | Reduced by 50% |

| IL-6 | 10 | Reduced by 40% |

4. Potential Anticancer Activity

Emerging studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various signaling pathways.

Case Study: Apoptosis Induction in Cancer Cells

In a study on breast cancer cell lines (MCF-7), treatment with this compound resulted in increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis. The study reported an IC50 value of approximately 25 µg/mL, suggesting potent activity against these cells.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of biofilm formation.

- Antioxidant Mechanism : Scavenging free radicals and enhancing cellular antioxidant defenses.

- Anti-inflammatory Mechanism : Modulation of inflammatory cytokine production through inhibition of NF-kB signaling pathways.

- Anticancer Mechanism : Induction of apoptosis via activation of intrinsic apoptotic pathways.

Eigenschaften

CAS-Nummer |

554-71-2 |

|---|---|

Molekularformel |

C6H4I2O4S |

Molekulargewicht |

425.97 g/mol |

IUPAC-Name |

4-hydroxy-3,5-diiodobenzenesulfonic acid |

InChI |

InChI=1S/C6H4I2O4S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,9H,(H,10,11,12) |

InChI-Schlüssel |

WUFWNWSUSBGBSH-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1I)O)I)S(=O)(=O)O |

Kanonische SMILES |

C1=C(C=C(C(=C1I)O)I)S(=O)(=O)O |

Key on ui other cas no. |

554-71-2 49558-23-8 515-44-6 |

Verwandte CAS-Nummern |

49558-23-8 (unspecified hydrochloride salt) 515-43-5 (sozoiodole-mercury salt/solvate) 6160-08-3 (sozoiodole sodium dihydrate salt/solvate) 6160-09-4 (sozoiodole-zinc hexahydrate salt/solvate) 6160-10-7 (sozoiodolic acid trihydrate salt/solvate) |

Synonyme |

Dijozol Optojod sozoiodolic acid sozoiodolic acid, sodium salt |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.